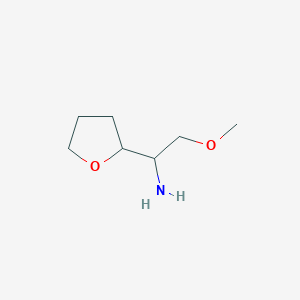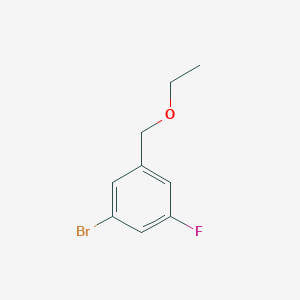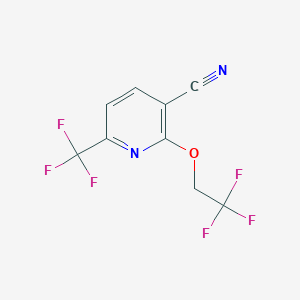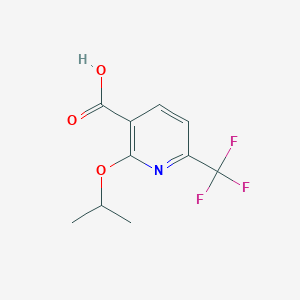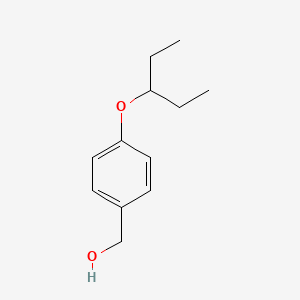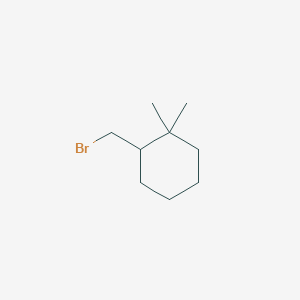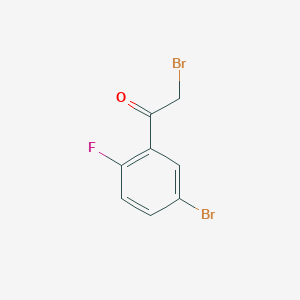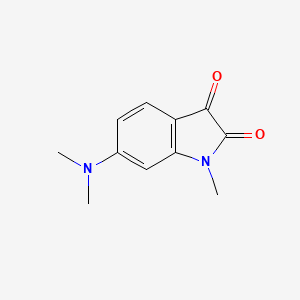
6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione
Descripción general
Descripción
The compound is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The dimethylamino group is a common functional group in organic chemistry, often imparting basicity to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar indole ring system, with the dimethylamino group providing electron-donating character .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-rich indole system and the basic dimethylamino group. It might undergo reactions typical for indoles, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could increase its basicity and solubility in polar solvents .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Synthesis of Complex Compounds : The compound reacts with barbituric acid to form 6,6-dimethyl-1,5,6,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-2,4(3H)-dione and 3,3-dimethyl-2,3-dihydro-imidazo[1,2-c]pyrimidin-5,7(1H, 6H)-dione, suggesting its utility in synthesizing pyrimidine derivatives (Link et al., 1981).
- Formation of Polycyclic Meridianin Analogues : It has been used to prepare methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, leading to high yields of polycyclic meridianin analogues with uracil structural units (Časar et al., 2005).
- Creation of Dipeptide Derivatives : The compound is instrumental in transforming indolyl glycinates into dipeptide derivatives like 3-[(dimethylamino)methylidene]-2,3-dihydropyrazino[1,2-a]indole-1,4-dione, which have potential applications in peptide chemistry (Stanovnik et al., 2007).
Applications in Organic Chemistry
- Molecular Rearrangements : It's involved in reactions leading to molecular rearrangements, such as in the Fischer indole synthesis of β-carbolines, demonstrating its role in complex organic synthesis processes (Luis & Burguete, 1991).
- Formation of Pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones : The compound is used in the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones, indicating its versatility in creating novel heterocyclic compounds (Dzvinchuk & Lozinskii, 2007).
Medicinal Chemistry Applications
- Synthesis of Antiviral Compounds : It has been used in the synthesis of compounds with potential antiviral activity, such as in the creation of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl-1H-indole-3-carboxylic acids, which have shown efficacy in influenza virus models (Ivashchenko et al., 2014).
- Creation of Cytotoxic Agents : The compound is a precursor in synthesizing cytotoxic agents effective against various cancer cell lines, suggesting its potential in developing new anticancer drugs (Deady et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(dimethylamino)-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWPEXKYVPIXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



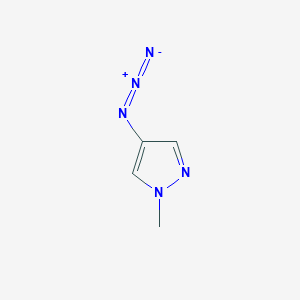
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
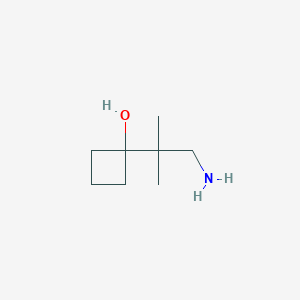
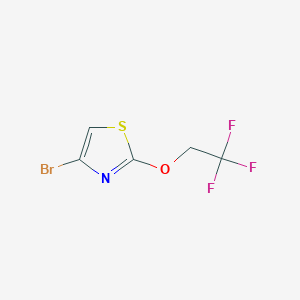
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
